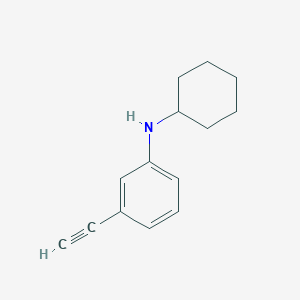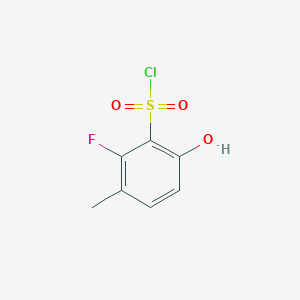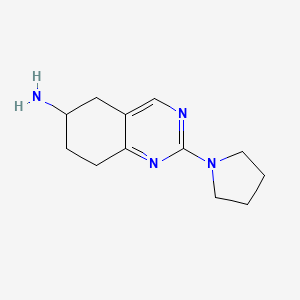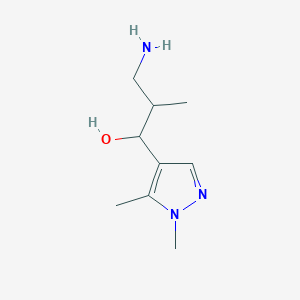
3-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropan-1-ol is a compound that belongs to the class of pyrazole derivatives. Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Preparation Methods
The synthesis of 3-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropan-1-ol involves several steps. One common method includes the reaction of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with a suitable amine, followed by reduction and subsequent functional group transformations. The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon .
Chemical Reactions Analysis
3-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
3-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits significant antileishmanial and antimalarial activities, making it a potential candidate for drug development.
Medicine: Due to its pharmacological properties, it is being studied for its potential therapeutic applications in treating diseases like leishmaniasis and malaria.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropan-1-ol involves its interaction with specific molecular targets. For instance, in antileishmanial activity, it targets the enzyme dihydrofolate reductase-thymidylate synthase, inhibiting its function and leading to the death of the parasite. In antimalarial activity, it interferes with the heme detoxification process in Plasmodium species .
Comparison with Similar Compounds
Similar compounds to 3-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropan-1-ol include other pyrazole derivatives such as:
- 3-amino-1-(1H-pyrazol-4-yl)-2-methylpropan-1-ol
- 3-amino-1-(3,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropan-1-ol
- 3-amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropan-1-ol
These compounds share similar structural features but differ in the substitution pattern on the pyrazole ring, which can lead to variations in their pharmacological activities and chemical reactivity .
Properties
Molecular Formula |
C9H17N3O |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
3-amino-1-(1,5-dimethylpyrazol-4-yl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C9H17N3O/c1-6(4-10)9(13)8-5-11-12(3)7(8)2/h5-6,9,13H,4,10H2,1-3H3 |
InChI Key |
GNLNUBNXWDLLOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)C(C(C)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-amine](/img/structure/B13257927.png)
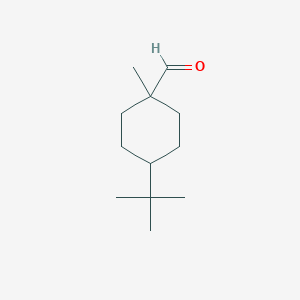
![1-[(1-Phenylethyl)amino]propan-2-ol](/img/structure/B13257936.png)
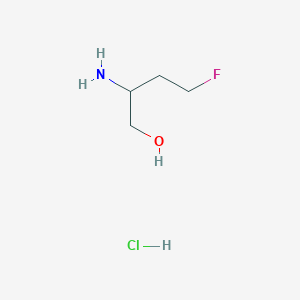

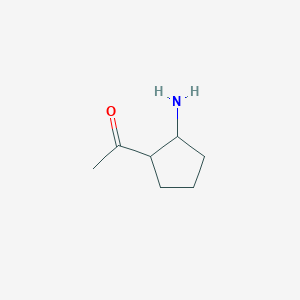

![2-[3-(Difluoromethyl)-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethane-1-sulfonyl chloride](/img/structure/B13257980.png)
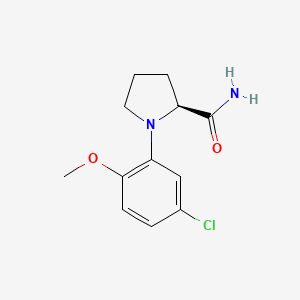
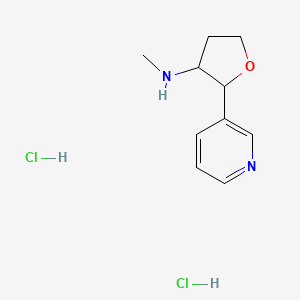
![2-({[2-(Difluoromethoxy)phenyl]methyl}amino)ethan-1-ol](/img/structure/B13257986.png)
